![molecular formula C17H15NS B14707012 5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline CAS No. 23131-40-0](/img/structure/B14707012.png)
5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline is a complex organic compound with a unique structure that combines elements of benzothiophene and isoquinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated derivatives .
Applications De Recherche Scientifique
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothieno[3,2-b]benzothiophene: Known for its high mobility in organic field-effect transistors.
2-Thio-containing pyrimidines: Noted for their diverse biological activities.
Uniqueness
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline stands out due to its unique structural features, which combine elements of both benzothiophene and isoquinoline. This structural uniqueness contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
23131-40-0 |
|---|---|
Formule moléculaire |
C17H15NS |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
5,11-dimethyl-3,4-dihydro-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C17H15NS/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
NODXAPLUEIVVTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCN=CC2=C(C3=C1C4=CC=CC=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


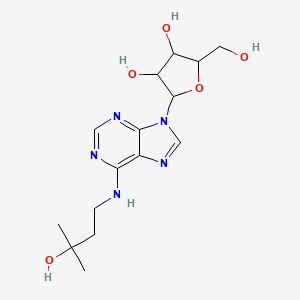

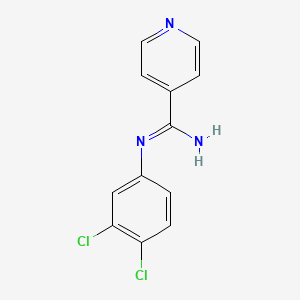
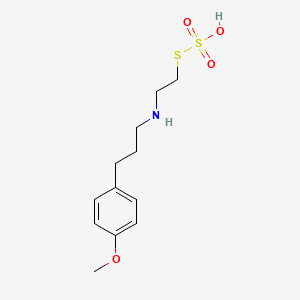
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
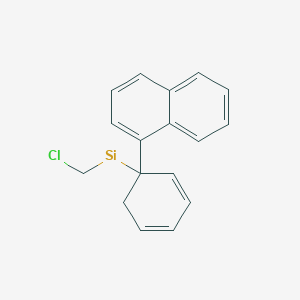
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
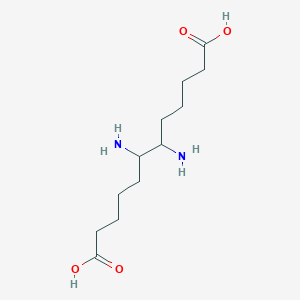
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
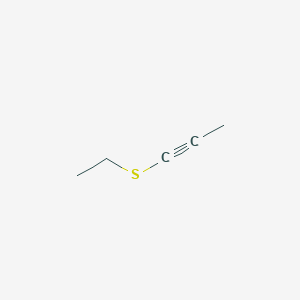

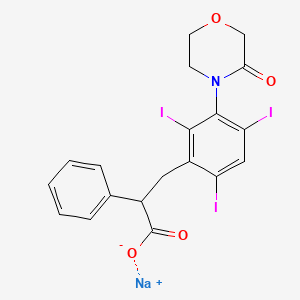
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
